molecular formula C15H21NO4 B4302519 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

Cat. No. B4302519
M. Wt: 279.33 g/mol
InChI Key: GAIQAKANDCYZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). It was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724 works by selectively inhibiting PDE4, which results in increased levels of cAMP in cells. This can lead to a range of downstream effects, including increased protein kinase A (PKA) activity and altered gene expression.
Biochemical and Physiological Effects:
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724 has been shown to have a range of biochemical and physiological effects in various cell types and tissues. These include anti-inflammatory effects, immunomodulatory effects, and effects on cognition and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724 is its selectivity for PDE4, which allows for more precise manipulation of cAMP levels in cells. However, like any experimental tool, 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724 has limitations, including potential off-target effects and the need for careful dose optimization.

Future Directions

There are many potential future directions for research involving 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724. These include further investigation of its effects on inflammation and immune response, as well as its potential as a cognitive enhancer. Additionally, there may be opportunities to develop more selective PDE4 inhibitors based on the structure of 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724.

Scientific Research Applications

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one 20-1724 has been used extensively in scientific research for its ability to selectively inhibit PDE4, which is involved in the regulation of cAMP levels in cells. This has potential implications for a wide range of physiological processes, including inflammation, immune response, and cognition.

properties

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(9-8-12-6-4-3-5-7-12)15(2,19)16(10-11-17)13(18)20-14/h3-7,17,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIQAKANDCYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCO)(C)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolidin-2-one, 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-phenethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 3
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 4
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

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